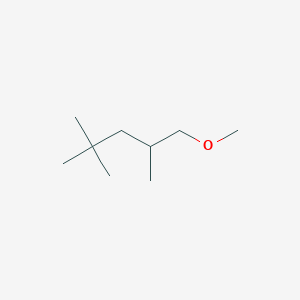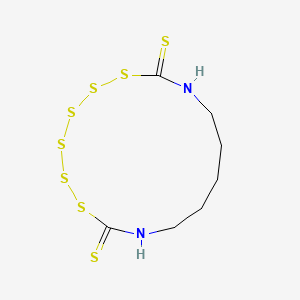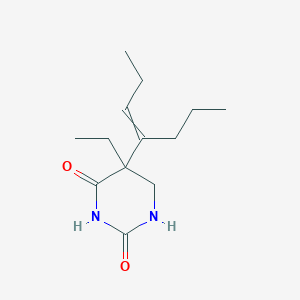
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring a dihydropyrimidine core with ethyl and heptenyl substituents, makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction can produce various dihydropyrimidine analogs.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-5-(hept-3-en-4-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4-dione
- 5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-trione
Uniqueness
5-Ethyl-5-(hept-3-en-4-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents and the resulting biological activities. Its structural features may confer distinct properties compared to other similar compounds, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
831220-15-6 |
|---|---|
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
5-ethyl-5-hept-3-en-4-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-4-7-10(8-5-2)13(6-3)9-14-12(17)15-11(13)16/h7H,4-6,8-9H2,1-3H3,(H2,14,15,16,17) |
InChI-Schlüssel |
YOACHUUMVPCKNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CCC)C1(CNC(=O)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


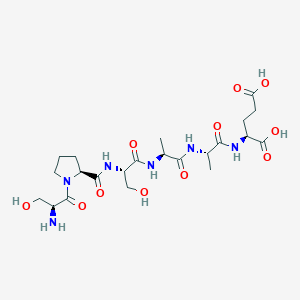
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![(2S)-2-(Carboxymethyl)-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14203434.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)
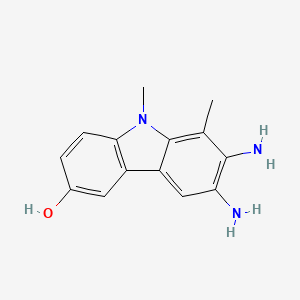
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
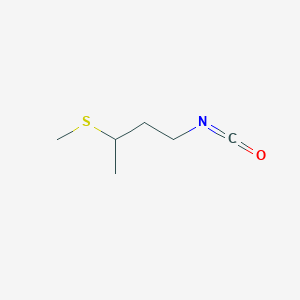
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)


